molecular formula C13H15N5O6 B12800516 Thymidine, 3'-deoxy-3'-(4-nitro-1H-imidazol-1-yl)- CAS No. 132149-50-9

Thymidine, 3'-deoxy-3'-(4-nitro-1H-imidazol-1-yl)-

Cat. No.: B12800516
CAS No.: 132149-50-9
M. Wt: 337.29 g/mol
InChI Key: XUKCCARSWOCHPT-IQJOONFLSA-N
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Description

Thymidine, 3’-deoxy-3’-(4-nitro-1H-imidazol-1-yl)-: is a modified nucleoside analog. It is structurally derived from thymidine, a pyrimidine deoxynucleoside, by substituting the 3’ hydroxyl group with a 4-nitro-1H-imidazol-1-yl group. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-deoxy-3’-(4-nitro-1H-imidazol-1-yl)- typically involves the following steps:

    Starting Material: Thymidine is used as the starting material.

    Protection of Hydroxyl Groups: The hydroxyl groups of thymidine are protected using suitable protecting groups.

    Nucleophilic Substitution: The protected thymidine undergoes nucleophilic substitution with 4-nitro-1H-imidazole under basic conditions to introduce the 4-nitro-1H-imidazol-1-yl group at the 3’ position.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The imidazole ring can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Reduction: The major product is the corresponding amino derivative.

    Substitution: The products depend on the nucleophile used, resulting in various substituted imidazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of modified nucleosides and nucleotides.
  • Employed in the study of nucleic acid interactions and modifications.

Biology:

  • Investigated for its potential as an antiviral and anticancer agent.
  • Used in studies involving DNA replication and repair mechanisms.

Medicine:

  • Explored for its potential therapeutic applications in treating viral infections and cancer.
  • Studied for its role in modulating immune responses.

Industry:

  • Utilized in the development of diagnostic tools and assays.
  • Applied in the synthesis of specialized nucleic acid probes and primers.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound exerts its effects by incorporating into DNA during replication, leading to chain termination or mutations.
  • It targets enzymes involved in DNA synthesis, such as DNA polymerases and thymidylate synthase.
  • The nitroimidazole moiety can undergo bioreduction in hypoxic conditions, generating reactive intermediates that cause DNA damage.

Comparison with Similar Compounds

    Thymidine: The parent compound, which lacks the 4-nitro-1H-imidazol-1-yl modification.

    Azidothymidine (AZT): A nucleoside analog used as an antiretroviral drug.

    5-Fluorouracil: A pyrimidine analog used in cancer treatment.

Uniqueness:

  • The presence of the 4-nitro-1H-imidazol-1-yl group imparts unique chemical reactivity and biological activity.
  • The compound’s ability to target hypoxic cells makes it a potential candidate for cancer therapy, as hypoxic conditions are common in solid tumors.

Properties

CAS No.

132149-50-9

Molecular Formula

C13H15N5O6

Molecular Weight

337.29 g/mol

IUPAC Name

1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(4-nitroimidazol-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C13H15N5O6/c1-7-3-17(13(21)15-12(7)20)11-2-8(9(5-19)24-11)16-4-10(14-6-16)18(22)23/h3-4,6,8-9,11,19H,2,5H2,1H3,(H,15,20,21)/t8-,9+,11+/m0/s1

InChI Key

XUKCCARSWOCHPT-IQJOONFLSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C=C(N=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=C(N=C3)[N+](=O)[O-]

Origin of Product

United States

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